Esuberaprost

Description

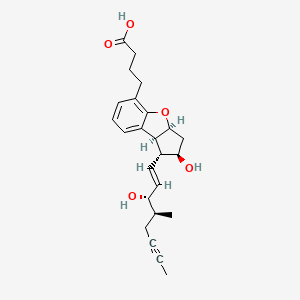

Structure

2D Structure

3D Structure

Properties

CAS No. |

94132-88-4 |

|---|---|

Molecular Formula |

C24H30O5 |

Molecular Weight |

398.5 g/mol |

IUPAC Name |

4-[(1R,2R,3aS,8bS)-2-hydroxy-1-[(E,3S,4S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoic acid |

InChI |

InChI=1S/C24H30O5/c1-3-4-7-15(2)19(25)13-12-17-20(26)14-21-23(17)18-10-5-8-16(24(18)29-21)9-6-11-22(27)28/h5,8,10,12-13,15,17,19-21,23,25-26H,6-7,9,11,14H2,1-2H3,(H,27,28)/b13-12+/t15-,17-,19+,20+,21-,23-/m0/s1 |

InChI Key |

CTPOHARTNNSRSR-NOQAJONNSA-N |

SMILES |

CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)O)O)O |

Isomeric SMILES |

CC#CC[C@H](C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C3=CC=CC(=C3O2)CCCC(=O)O)O)O |

Canonical SMILES |

CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)O)O)O |

Other CAS No. |

94132-88-4 |

Origin of Product |

United States |

Foundational & Exploratory

Esuberaprost: A Technical Review of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction: Esuberaprost, also known as beraprost-314d, is a specific stereoisomer of beraprost (B1666799), a synthetic prostacyclin analogue.[1] Beraprost itself is a racemic mixture of four stereoisomers.[2] this compound was developed to offer a more targeted and potent therapeutic action, primarily for conditions like pulmonary arterial hypertension (PAH).[1][3] Like the naturally occurring prostacyclin (PGI2), this compound was designed to induce vasodilation and inhibit platelet aggregation.[4] However, despite promising preclinical data, its clinical development was halted after a Phase 3 trial did not meet its primary endpoint.[3][5][6] This guide provides an in-depth review of the molecular and cellular mechanisms of action of this compound, based on available pharmacological studies.

Core Mechanism: A High-Potency Prostacyclin Receptor Agonist

This compound exerts its primary effects by acting as a potent agonist for the prostacyclin receptor, also known as the IP receptor.[1][2] This receptor is a G-protein coupled receptor (GPCR) found on the surface of various cells, including vascular smooth muscle cells and platelets.[4]

The activation of the IP receptor by this compound initiates a downstream signaling cascade:

-

G-Protein Activation: Upon binding of this compound, the IP receptor couples with the Gs alpha subunit of its associated G-protein.[2]

-

Adenylate Cyclase Stimulation: The activated Gs alpha subunit stimulates the enzyme adenylate cyclase.[4]

-

cAMP Production: Adenylate cyclase then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[4]

-

Protein Kinase A (PKA) Activation: The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

-

Cellular Response: PKA activation results in the phosphorylation of various downstream targets, leading to the physiological effects of vasodilation and inhibition of platelet aggregation.[4]

Quantitative Pharmacological Data

Studies have demonstrated that this compound is significantly more potent than the racemic mixture of beraprost.

| Parameter | This compound | Beraprost (racemic mixture) | Cell/Tissue Type | Reference |

| cAMP Generation (EC50) | 0.4 nM | 10.4 nM | HEK-293 cells expressing human IP receptor | [1][7] |

| Inhibition of Cell Proliferation (EC50) | 3 nM | 120 nM | Human Pulmonary Arterial Smooth Muscle Cells (PASMCs) | [1] |

| Relaxation of Rat Pulmonary Arteries | 5-fold greater potency than beraprost | - | Rat Pulmonary Arteries | [1] |

Interaction with Other Prostanoid Receptors

While the primary target of this compound is the IP receptor, at higher concentrations, it can exhibit activity at other prostanoid receptors, notably the prostaglandin (B15479496) E receptor 3 (EP3). This interaction can lead to vasoconstriction, an effect opposite to its intended therapeutic action.[1][8] However, the vasoconstrictive effect of this compound via the EP3 receptor is reported to be 50% lower than that of the beraprost racemic mixture.[1][2] This suggests that other isomers present in beraprost may have a more pronounced agonistic effect on the EP3 receptor.[2]

Role of Nitric Oxide (NO) Pathway

Interestingly, the therapeutic effects of this compound, particularly its antiproliferative and vasorelaxant properties, appear to be partially dependent on the nitric oxide (NO) pathway.[1][2] Studies have shown that the relaxation of rat pulmonary arteries induced by this compound was significantly inhibited by L-NAME, a nitric oxide synthase (NOS) inhibitor.[1][2] This suggests a crosstalk between the prostacyclin and NO signaling pathways, where this compound may directly or indirectly stimulate NO production, contributing to its overall vascular effects. The antiproliferative effects of this compound in human pulmonary arterial smooth muscle cells also showed a dependency on the NO pathway.[1][8]

Key Experimental Protocols

1. Vascular Tone Assessment (Wire Myography)

-

Objective: To assess the vasorelaxant or vasoconstrictive effects of this compound on isolated blood vessels.

-

Methodology:

-

Distal pulmonary arteries from rats or humans are dissected and mounted on a wire myograph.[1]

-

The arteries are pre-constricted with a thromboxane (B8750289) A2 mimetic, U46619 (100 nM), to induce a stable contraction.[1]

-

Concentration-response curves are generated by cumulatively adding this compound.

-

To investigate the mechanism, experiments are repeated in the presence of specific antagonists such as RO3244794 (an IP receptor antagonist) or L-NAME (a NOS inhibitor).[1]

-

2. cAMP Generation Assay

-

Objective: To quantify the ability of this compound to stimulate cAMP production, confirming its agonistic activity at the IP receptor.

-

Methodology:

-

Human Embryonic Kidney 293 (HEK-293) cells stably expressing the human IP receptor are cultured.[1]

-

The cells are stimulated with varying concentrations of this compound for a defined period (e.g., 15 minutes).[7]

-

The reaction is stopped, and the cells are lysed.

-

The intracellular concentration of cAMP is measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit.[7]

-

The results are used to calculate the EC50 value.

-

3. Cell Proliferation Assay

-

Objective: To evaluate the antiproliferative effects of this compound on vascular smooth muscle cells.

-

Methodology:

-

Pulmonary arterial smooth muscle cells (PASMCs) derived from PAH patients are cultured.[1]

-

The cells are treated with this compound at various concentrations.

-

Cell proliferation is assessed using methods such as BrdU incorporation or direct cell counting.

-

The EC50 for the inhibition of proliferation is determined.

-

Conclusion

This compound is a highly potent and selective IP receptor agonist, demonstrating significantly greater potency than its parent compound, beraprost, in stimulating cAMP production and inhibiting smooth muscle cell proliferation in vitro.[1] Its mechanism also involves an interaction with the nitric oxide pathway, which contributes to its vasorelaxant and antiproliferative effects.[1][2] While it exhibits some off-target effects on the EP3 receptor at high concentrations, this is less pronounced compared to the racemic beraprost mixture.[2][8] Despite a strong preclinical pharmacological profile, the failure to meet the primary endpoint in the Phase 3 BEAT trial led to the discontinuation of its development.[3][9][10] The data from these mechanistic studies, however, remain valuable for the broader understanding of prostacyclin analogues and the development of future therapies for pulmonary arterial hypertension.

References

- 1. Pharmacology of the single isomer, this compound (beraprost-314d) on pulmonary vascular tone, IP receptors and human smooth muscle proliferation in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]

- 4. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 5. fiercebiotech.com [fiercebiotech.com]

- 6. United Therapeutics Abandons Pulmonary Hypertension Program After Failed Phase III Trial - BioSpace [biospace.com]

- 7. publications.ersnet.org [publications.ersnet.org]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. filehosting.pharmacm.com [filehosting.pharmacm.com]

- 10. biopharmadive.com [biopharmadive.com]

Esuberaprost Stereoisomer Pharmacology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Esuberaprost (beraprost-314d) is the most pharmacologically active stereoisomer of beraprost (B1666799), a synthetic prostacyclin analogue. Beraprost is a racemic mixture of four stereoisomers: beraprost-314d, beraprost-314l, beraprost-315d, and beraprost-315l. This guide provides an in-depth analysis of the pharmacology of this compound, focusing on its mechanism of action, receptor affinity, and functional activity in comparison to the racemic mixture, beraprost. While it is established that the four isomers exhibit a wide range of biological activity, with this compound being the most potent, detailed pharmacological data for the other three individual stereoisomers (beraprost-314l, -315d, and -315l) are not extensively available in publicly accessible literature.

Introduction to Beraprost and its Stereoisomers

Beraprost is an orally active prostacyclin analogue used in the treatment of pulmonary arterial hypertension (PAH) in several Asian countries.[1] It exerts its therapeutic effects primarily through vasodilation and inhibition of platelet aggregation. The beraprost drug product is a racemic mixture containing four stereoisomers in equal parts.[1] In vitro studies have identified this compound (beraprost-314d) as the isomer with the highest pharmacological activity, with the relative binding affinity of the four isomers varying by approximately 100-fold at the prostacyclin (IP) receptor in human platelets.[1]

Mechanism of Action

This compound is a potent agonist of the prostacyclin receptor (IP receptor), a G-protein coupled receptor.[1] Activation of the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn leads to a cascade of downstream effects culminating in vasodilation and inhibition of smooth muscle cell proliferation.[2]

Signaling Pathway of this compound

Caption: this compound signaling via the IP receptor.

Comparative Pharmacology: this compound vs. Beraprost

Stereoisomer separation significantly enhances the pharmacological potency of this compound compared to the racemic mixture, beraprost.

Receptor Binding and Functional Potency

This compound demonstrates markedly higher potency in stimulating cAMP production, inducing vasodilation, and inhibiting the proliferation of pulmonary artery smooth muscle cells (PASMCs).

| Parameter | This compound (beraprost-314d) | Beraprost (racemic mixture) | Fold Difference (this compound vs. Beraprost) | Reference |

| cAMP Generation (EC50) | 0.4 nM | 10.4 nM | 26-fold more potent | [3] |

| Inhibition of PASMC Proliferation (EC50) | 3 nM | 120 nM | 40-fold more potent | [4] |

| Relaxation of Rat Pulmonary Arteries | ~5-fold more potent | - | ~5 | [4] |

Off-Target Effects

At high concentrations (≥1000 nM), both this compound and beraprost can cause vasoconstriction mediated by the EP3 receptor. However, the contractile effect of this compound is approximately 50% lower than that of beraprost.[4]

Pharmacokinetics

Pharmacokinetic studies have been conducted on beraprost sodium (BPS) and its active enantiomer, this compound (BPS-314d).

| Subject Group | Analyte | Cmax (pg/mL) | AUC0-48h (pg·h/mL) | Reference |

| Healthy Japanese, Chinese, and Korean Males (single 120 µg oral dose of beraprost SR) | BPS-314d | Small differences among ethnic groups | Small differences among ethnic groups | [5] |

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity of the stereoisomers to the IP receptor.

Caption: Workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human IP receptor (e.g., HEK-293-IP cells).[6]

-

Incubation: Cell membranes are incubated with a radiolabeled ligand (e.g., [3H]-iloprost) and varying concentrations of the unlabeled competitor (this compound or other stereoisomers).[6]

-

Separation: The reaction is terminated by rapid filtration to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The amount of radioactivity trapped on the filter is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[6]

cAMP Generation Assay

This functional assay measures the ability of the stereoisomers to stimulate the production of cAMP.

Methodology:

-

Cell Culture: HEK-293 cells stably expressing the human IP receptor are cultured in appropriate media.[4]

-

Stimulation: Cells are stimulated with varying concentrations of this compound or other stereoisomers for a defined period (e.g., 15 minutes).[3]

-

Lysis and Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive enzyme immunoassay (ELISA) kit.[3]

-

Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is determined from the concentration-response curve.

Vascular Tone Assessment (Wire Myography)

This ex vivo assay assesses the vasodilatory effects of the stereoisomers on isolated blood vessels.

Methodology:

-

Tissue Preparation: Distal pulmonary arteries are dissected from rats and mounted on a wire myograph.[3]

-

Pre-contraction: The arteries are pre-contracted with a vasoconstrictor agent like U46619 (a thromboxane (B8750289) A2 mimetic).[3]

-

Drug Application: Cumulative concentration-response curves are generated by adding increasing concentrations of this compound or other stereoisomers.

-

Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction, and the potency (e.g., pEC50) is calculated.

Cell Proliferation Assay

This assay evaluates the anti-proliferative effects of the stereoisomers on vascular smooth muscle cells.

Methodology:

-

Cell Culture: Human pulmonary arterial smooth muscle cells (PASMCs) are cultured.[4]

-

Treatment: Cells are treated with varying concentrations of this compound or other stereoisomers.

-

Proliferation Measurement: Cell proliferation is assessed using methods such as [3H]-thymidine incorporation or cell counting kits (e.g., MTT or WST-1 assays).

-

Data Analysis: The concentration that inhibits cell proliferation by 50% (IC50) is determined.

Clinical Development of this compound

This compound was investigated as a treatment for PAH. However, the Phase 3 BEAT (Beraprost-314d Efficacy and Safety Trial) study, which evaluated this compound as an add-on therapy to inhaled treprostinil, did not meet its primary endpoint of delaying the time to first clinical worsening. Consequently, the clinical development of this compound was discontinued.

Conclusion

This compound is a highly potent and selective IP receptor agonist, demonstrating significantly greater pharmacological activity than the racemic mixture beraprost. This enhanced potency is evident in its ability to stimulate cAMP production, induce vasodilation, and inhibit the proliferation of vascular smooth muscle cells. While this compound is clearly the dominant pharmacologically active stereoisomer within beraprost, a more complete understanding of the contribution of the other three stereoisomers to the overall pharmacological profile of the racemic mixture would be beneficial. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of prostanoid pharmacology and drug development.

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. Beraprost sodium | 1290611-29-8 | Benchchem [benchchem.com]

- 3. publications.ersnet.org [publications.ersnet.org]

- 4. Pharmacology of the single isomer, this compound (beraprost-314d) on pulmonary vascular tone, IP receptors and human smooth muscle proliferation in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of Pharmacokinetic Profiles of Beraprost Sustained Release in Japanese, Chinese, and Korean Healthy Adult Males - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Esuberaprost: An In-depth Technical Guide to its IP Receptor Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esuberaprost, the pharmacologically active single isomer (beraprost-314d) of beraprost, is a potent prostacyclin (PGI₂) analogue that exerts its primary therapeutic effects through the activation of the prostaglandin (B15479496) I2 receptor (IP receptor).[1][2] As a member of the G-protein coupled receptor (GPCR) family, the IP receptor is a key regulator of vascular tone, platelet aggregation, and smooth muscle cell proliferation.[1][3] This technical guide provides a comprehensive overview of the IP receptor pharmacology of this compound, including its binding affinity, functional potency, and the signaling pathways it modulates. Detailed experimental protocols for key assays are also provided to facilitate further research and development.

Quantitative Pharmacological Data

The pharmacological activity of this compound at the IP receptor has been characterized through various in vitro assays. The following tables summarize the key quantitative data, comparing this compound to the racemic mixture, beraprost.

| Ligand | Receptor | Test System | K_i_ (nM) | Reference |

| This compound (active isomer of Beraprost) | Human IP Receptor | Human Platelets | ~10 |

Table 1: Binding Affinity of this compound for the Human IP Receptor.

| Ligand | Assay | Cell Line | EC_50_ (nM) | Fold Potency vs. Beraprost | Reference |

| This compound | cAMP Generation | HEK-293-IP | 0.4 | 26-fold more potent | [1][2] |

| Beraprost | cAMP Generation | HEK-293-IP | 10.4 | - | |

| This compound | Inhibition of Cell Proliferation | Human PASMCs (from PAH patients) | 3 | 40-fold more potent | [2] |

| Beraprost | Inhibition of Cell Proliferation | Human PASMCs (from PAH patients) | 120 | - | [2] |

Table 2: Functional Potency of this compound in Cellular Assays.

Signaling Pathways

The primary mechanism of action of this compound is the activation of the IP receptor, leading to a cascade of intracellular signaling events.

Canonical Gs-Adenylyl Cyclase-cAMP Pathway

Upon binding of this compound to the IP receptor, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the characteristic physiological responses of vasodilation, inhibition of platelet aggregation, and inhibition of smooth muscle cell proliferation.[1][3]

Non-Canonical Signaling Pathways

Evidence suggests that this compound may also engage non-canonical signaling pathways, particularly at higher concentrations.

-

Nitric Oxide (NO) Signaling: The vasodilatory and anti-proliferative effects of this compound have been shown to be partially dependent on the nitric oxide (NO) pathway.[2][4] The precise mechanism by which this compound activates endothelial nitric oxide synthase (eNOS) requires further elucidation, but it may involve calcium-dependent or independent phosphorylation events downstream of IP receptor activation.

-

EP3 Receptor Interaction: At high concentrations (≥1000 nM), this compound can cause vasoconstriction, an effect attributed to its interaction with the prostanoid EP3 receptor.[2][4] This interaction is significantly less pronounced compared to the racemic mixture beraprost.[2] The EP3 receptor typically couples to Gi, leading to an inhibition of adenylyl cyclase and an increase in intracellular calcium, which would explain the observed vasoconstriction.

Experimental Protocols

Detailed methodologies for key experiments cited in the pharmacological characterization of this compound are provided below.

Radioligand Binding Assay (Illustrative Protocol)

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the IP receptor.

1. Membrane Preparation:

-

Culture HEK-293 cells stably expressing the human IP receptor.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

2. Binding Assay:

-

In a 96-well plate, incubate a constant concentration of a suitable radioligand (e.g., [³H]-iloprost) with the cell membrane preparation.

-

Add increasing concentrations of unlabeled this compound to compete for binding to the IP receptor.

-

Determine non-specific binding in the presence of a high concentration of a non-radiolabeled, high-affinity IP receptor agonist (e.g., iloprost).

-

Incubate at a specific temperature (e.g., 25°C) for a set period to reach equilibrium (e.g., 60 minutes).

3. Separation and Detection:

-

Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

cAMP Accumulation Assay

This protocol outlines the measurement of intracellular cAMP levels in response to this compound in HEK-293 cells stably expressing the human IP receptor.

1. Cell Culture and Seeding:

-

Maintain HEK-293-IP cells in appropriate culture medium (e.g., DMEM with 10% FBS).

-

Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.

2. Assay Procedure:

-

Wash the cells with assay buffer (e.g., HBSS).

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a defined period (e.g., 15 minutes) to prevent cAMP degradation.

-

Add increasing concentrations of this compound to the wells.

-

Incubate for a specific time (e.g., 15 minutes) at 37°C.

3. cAMP Detection:

-

Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen).

-

Follow the manufacturer's instructions for the chosen assay kit.

4. Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the raw data from the assay to cAMP concentrations.

-

Plot the cAMP concentration against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC₅₀ value.

Vascular Smooth Muscle Cell Proliferation Assay

This protocol describes a method to assess the anti-proliferative effects of this compound on human pulmonary artery smooth muscle cells (PASMCs).

1. Cell Culture and Seeding:

-

Culture human PASMCs in a suitable growth medium.

-

Seed the cells in a 96-well plate and allow them to attach.

2. Proliferation Assay:

-

Induce cell proliferation by adding a mitogen (e.g., platelet-derived growth factor (PDGF)).

-

Treat the cells with increasing concentrations of this compound.

-

Incubate for a period sufficient for cell division to occur (e.g., 48-72 hours).

3. Measurement of Proliferation:

-

Quantify cell proliferation using a suitable method, such as:

-

MTS/MTT assay: Measures metabolic activity, which correlates with cell number.

-

BrdU/EdU incorporation assay: Measures DNA synthesis in proliferating cells.

-

Direct cell counting.

-

4. Data Analysis:

-

Normalize the proliferation data to the control (mitogen-stimulated cells without this compound).

-

Plot the percentage of inhibition of proliferation against the logarithm of the this compound concentration.

-

Determine the EC₅₀ value for the inhibition of cell proliferation.

Conclusion

This compound is a highly potent and selective agonist of the IP receptor. Its primary mechanism of action involves the canonical Gs-adenylyl cyclase-cAMP signaling pathway, leading to beneficial effects such as vasodilation and inhibition of smooth muscle cell proliferation. At higher concentrations, non-canonical pathways involving nitric oxide and the EP3 receptor may also contribute to its overall pharmacological profile. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the intricate pharmacology of this compound and other IP receptor agonists. Further research is warranted to fully elucidate the molecular mechanisms underlying its non-canonical signaling and to explore the full therapeutic potential of this promising compound.

References

- 1. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]

- 2. Video: Measuring Proliferation of Vascular Smooth Muscle Cells Using Click Chemistry [jove.com]

- 3. Measuring Proliferation of Vascular Smooth Muscle Cells Using Click Chemistry [jove.com]

- 4. Pharmacology of the single isomer, this compound (beraprost-314d) on pulmonary vascular tone, IP receptors and human smooth muscle proliferation in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

Esuberaprost: A Technical Guide to Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esuberaprost, the beraprost-314d isomer, is a potent synthetic prostacyclin analogue.[1] As a selective agonist for the prostacyclin (IP) receptor, it has been investigated for its therapeutic potential in conditions such as pulmonary arterial hypertension (PAH).[1] This technical guide provides an in-depth overview of the core downstream signaling pathways activated by this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the molecular cascades involved. While clinical development of this compound was discontinued (B1498344) due to the BEAT Phase III clinical trial not meeting its primary endpoint, a comprehensive understanding of its mechanism of action remains valuable for the development of future prostacyclin-based therapies.

Core Signaling Pathways

This compound primarily exerts its effects through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). This interaction initiates a cascade of intracellular events, with the cyclic adenosine (B11128) monophosphate (cAMP) pathway being the most prominent. Additionally, evidence suggests the involvement of nitric oxide (NO) signaling and off-target effects on other prostanoid receptors at higher concentrations.

The IP Receptor-cAMP Signaling Axis

The canonical signaling pathway for this compound involves its binding to the IP receptor on the surface of various cell types, including vascular smooth muscle cells and platelets.[2] This binding leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2]

The subsequent increase in intracellular cAMP levels activates two main downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[3][4]

-

Protein Kinase A (PKA): Activated PKA phosphorylates various downstream targets, leading to a range of cellular responses. In vascular smooth muscle cells, PKA activation contributes to vasodilation and the inhibition of proliferation.[3] One of the key substrates of PKA is the cAMP response element-binding protein (CREB). Phosphorylation of CREB at Serine 133 is a critical step in its activation, enabling it to bind to cAMP response elements (CREs) in the promoter regions of target genes and modulate their transcription.[5][6]

-

Exchange protein directly activated by cAMP (Epac): Epac proteins act as guanine (B1146940) nucleotide exchange factors for the small G proteins Rap1 and Rap2. The activation of the Epac-Rap1 pathway has been shown to inhibit vascular smooth muscle cell migration, a key process in vascular remodeling.[4]

The culmination of this signaling cascade is the physiological effects associated with prostacyclin analogues: vasodilation, inhibition of platelet aggregation, and antiproliferative effects on vascular smooth muscle cells.[2]

Nitric Oxide (NO)-Dependent Signaling

Several studies have indicated that the antiproliferative effects of this compound may be more dependent on nitric oxide (NO) than on the IP receptor-cAMP pathway alone.[1] The precise mechanism by which this compound activates endothelial nitric oxide synthase (eNOS) is not fully elucidated but is thought to contribute significantly to its overall pharmacological profile.

Activated eNOS synthesizes NO from L-arginine.[7] NO, a gaseous signaling molecule, diffuses from the endothelium to adjacent smooth muscle cells. In these cells, NO activates soluble guanylate cyclase (sGC), which in turn increases the production of cyclic guanosine (B1672433) monophosphate (cGMP). Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in vasodilation and inhibition of smooth muscle cell proliferation.

Off-Target Effects: EP3 Receptor Interaction

At high concentrations (≥ 1000 nM), this compound can cause vasoconstriction through an off-target interaction with the prostanoid EP3 receptor.[1] The EP3 receptor is coupled to the inhibitory G-protein (Gi), which, upon activation, inhibits adenylyl cyclase, leading to a decrease in cAMP levels. This reduction in cAMP, along with potential activation of other signaling pathways coupled to the EP3 receptor (such as Gq leading to increased intracellular calcium), results in smooth muscle contraction.

Quantitative Data

The following tables summarize the available quantitative data on the pharmacological activity of this compound.

| Parameter | Cell Type | Value | Comparison | Reference |

| EC50 for cAMP Elevation | HEK-293 cells expressing human IP receptor | 0.4 nM | 26-fold more potent than beraprost (B1666799) | [1] |

| EC50 for Inhibition of Cell Proliferation | Human Pulmonary Artery Smooth Muscle Cells (PASMCs) | 3 nM | 40-fold more potent than beraprost (EC50 120 nM) | [1] |

| Binding Affinity (Kd) | IP Receptor | Low nanomolar range | Potent agonist | [8] |

Table 1: Potency and Affinity of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the downstream signaling of this compound.

cAMP Measurement Assay

This assay quantifies the intracellular accumulation of cAMP in response to this compound stimulation.

Materials:

-

HEK-293 cells stably expressing the human IP receptor (HEK-293-IP) or other relevant cell types (e.g., PASMCs).

-

Cell culture medium (e.g., DMEM).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

This compound solutions of varying concentrations.

-

Lysis buffer.

-

Commercially available cAMP assay kit (e.g., ELISA or TR-FRET based).

Protocol:

-

Seed cells in a 96-well plate and culture until they reach the desired confluency.

-

Replace the culture medium with serum-free medium containing a PDE inhibitor and incubate for 30 minutes.

-

Add varying concentrations of this compound to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP levels using the chosen assay kit.

-

Plot the cAMP concentration against the logarithm of the this compound concentration to determine the EC50 value.

Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of vascular smooth muscle cells. The Click-iT™ EdU assay is a modern, non-radioactive method.

Materials:

-

Human Pulmonary Artery Smooth Muscle Cells (PASMCs).

-

Cell culture medium (e.g., DMEM with fetal bovine serum).

-

Mitogen to stimulate proliferation (e.g., platelet-derived growth factor, PDGF).

-

This compound solutions of varying concentrations.

-

5-ethynyl-2´-deoxyuridine (EdU) labeling solution.

-

Fixative solution (e.g., 4% paraformaldehyde).

-

Permeabilization buffer (e.g., Triton™ X-100).

-

Click-iT™ reaction cocktail.

-

Nuclear counterstain (e.g., DAPI).

-

Fluorescence microscope or high-content imaging system.

Protocol:

-

Seed PASMCs in a 96-well plate and allow them to adhere.

-

Synchronize the cells by serum starvation for 24 hours.

-

Treat the cells with varying concentrations of this compound in the presence of a mitogen (e.g., PDGF).

-

Incubate for 24-48 hours.

-

Add EdU to the culture medium and incubate for a further 2-4 hours to allow for its incorporation into newly synthesized DNA.

-

Fix and permeabilize the cells.

-

Perform the Click-iT™ reaction to fluorescently label the incorporated EdU.

-

Counterstain the nuclei with DAPI.

-

Image the wells and quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (DAPI-stained nuclei).

Wire Myography for Vasodilation Assessment

This ex vivo technique measures the effect of this compound on the contractility of isolated blood vessels.

Materials:

-

Isolated arterial rings (e.g., from rat pulmonary arteries).

-

Wire myograph system.

-

Physiological salt solution (PSS), oxygenated with 95% O2/5% CO2.

-

Vasoconstrictor agent (e.g., phenylephrine (B352888) or U46619) to pre-contract the arteries.

-

This compound solutions of varying concentrations.

Protocol:

-

Dissect and mount arterial rings on the wires of the myograph chambers filled with oxygenated PSS at 37°C.

-

Allow the vessels to equilibrate under a standardized resting tension.

-

Induce a stable contraction with a vasoconstrictor agent.

-

Once a stable plateau of contraction is reached, cumulatively add increasing concentrations of this compound to the bath.

-

Record the changes in isometric tension.

-

Express the relaxation responses as a percentage of the pre-contraction induced by the vasoconstrictor.

-

Plot the percentage of relaxation against the logarithm of the this compound concentration to determine the EC50 value for vasodilation.

Conclusion

This compound is a potent IP receptor agonist that primarily signals through the canonical cAMP pathway, leading to vasodilation and inhibition of smooth muscle cell proliferation and migration. The involvement of a nitric oxide-dependent pathway appears to be significant for its antiproliferative effects. At higher concentrations, off-target effects on the EP3 receptor can lead to vasoconstriction. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the pharmacology of prostacyclin analogues and their downstream signaling mechanisms. A thorough understanding of these pathways is crucial for the rational design and development of novel therapeutics targeting the prostacyclin signaling axis.

References

- 1. Pharmacology of the single isomer, this compound (beraprost-314d) on pulmonary vascular tone, IP receptors and human smooth muscle proliferation in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. cAMP Regulation of Airway Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. CREB represses transcription of fos promoter: role of phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of CREB Functions by Phosphorylation and Sumoylation in Nervous and Visual Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prostacyclin receptor - Wikipedia [en.wikipedia.org]

Esuberaprost: A Preclinical Pharmacology Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esuberaprost (beraprost-314d) is a synthetic prostacyclin analogue and the most pharmacologically active stereoisomer of beraprost (B1666799).[1] It is a potent agonist of the prostacyclin (IP) receptor, exhibiting vasodilatory and anti-proliferative effects.[1] This technical guide provides a comprehensive overview of the available preclinical pharmacology data for this compound, including its mechanism of action, in vitro potency, and the methodologies used in its preclinical evaluation. While development was discontinued (B1498344) following a Phase 3 clinical trial, the preclinical data offers valuable insights for researchers in the field of prostanoid receptor pharmacology and pulmonary arterial hypertension (PAH).[2][3]

Mechanism of Action

This compound exerts its pharmacological effects primarily through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor.[1][4] Binding of this compound to the IP receptor on vascular smooth muscle cells and platelets initiates a signaling cascade that results in vasodilation and inhibition of platelet aggregation.[4]

Upon receptor binding, this compound stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inhibits myosin light chain kinase (MLCK). This prevents the phosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation. In platelets, the increase in cAMP inhibits their activation and aggregation.[4]

At high concentrations (≥ 1000 nM), this compound has been observed to cause vasoconstriction, an effect mediated by the E-prostanoid 3 (EP3) receptor.[1][5]

Caption: this compound Signaling Pathways. (Within 100 characters)

In Vitro Pharmacology

Receptor Binding and Potency

This compound is a highly potent agonist at the human IP receptor. While a specific Ki value for this compound has not been published, its dissociation constant (Kd) is reported to be in the low nanomolar range.[4] For its parent compound, beraprost, the Ki for the human EP3 receptor is 680 nM.[6] The functional potency of this compound has been characterized in several in vitro assays, demonstrating significantly greater potency compared to beraprost.

Table 1: In Vitro Potency of this compound and Beraprost

| Assay | Cell Line/Tissue | Parameter | This compound | Beraprost | Fold Difference | Reference |

|---|---|---|---|---|---|---|

| cAMP Generation | HEK-293-IP | EC50 (nM) | 0.4 | 10.4 | 26x | [1][6] |

| Inhibition of Cell Proliferation | Human PASMCs | EC50 (nM) | 3 | 120 | 40x | [1] |

| Relaxation of Pulmonary Arteries | Rat Pulmonary Arteries | Potency | ~5x greater than beraprost | - | - |[1] |

PASMCs: Pulmonary Artery Smooth Muscle Cells HEK-293-IP: Human Embryonic Kidney 293 cells stably expressing the human IP receptor

Experimental Protocols

This assay quantifies the ability of this compound to stimulate the production of intracellular cAMP in a cell line engineered to express the target receptor.

-

Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human IP receptor (HEK-293-IP).[1]

-

Protocol:

-

HEK-293-IP cells are cultured in appropriate media and seeded into multi-well plates.

-

Cells are washed and pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are then stimulated with varying concentrations of this compound or beraprost for a defined period.

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is determined using a competitive immunoassay (e.g., ELISA or HTRF).

-

-

Data Analysis: The concentration-response data is fitted to a sigmoidal curve to determine the EC50 value.

Caption: cAMP Generation Assay Workflow. (Within 100 characters)

This ex vivo technique measures the contractile and relaxant properties of isolated blood vessels in response to pharmacological agents.

-

Tissue: Distal pulmonary arteries from rats.[1]

-

Protocol:

-

Pulmonary arteries are dissected and cut into small rings.

-

The rings are mounted on two wires in a myograph chamber containing a physiological salt solution, gassed with 95% O2/5% CO2, and maintained at 37°C.

-

The rings are stretched to an optimal resting tension and allowed to equilibrate.

-

The viability of the rings is tested with a high potassium solution.

-

The vessels are pre-constricted with a thromboxane (B8750289) A2 mimetic (e.g., U46619).[1]

-

Cumulative concentrations of this compound are added to the chamber, and the relaxation response is recorded.

-

-

Data Analysis: The relaxation is expressed as a percentage of the pre-constriction, and concentration-response curves are generated to determine potency.

Caption: Wire Myography Experimental Workflow. (Within 100 characters)

Preclinical Pharmacokinetics

Detailed preclinical pharmacokinetic data for this compound, including parameters such as Cmax, Tmax, half-life, and bioavailability in animal models, are not publicly available.

Preclinical Safety Pharmacology

Specific preclinical safety pharmacology studies for this compound, covering the central nervous, cardiovascular, and respiratory systems, have not been published in the peer-reviewed literature.

In Vivo Efficacy in Animal Models

While this compound has been studied in the context of pulmonary hypertension, detailed in vivo efficacy data from animal models such as the monocrotaline-induced or hypoxia-induced pulmonary hypertension models are not available in the public domain. Such studies would typically assess the effects of the compound on hemodynamic parameters (e.g., right ventricular systolic pressure) and vascular remodeling.

Summary and Conclusion

This compound is a potent and selective IP receptor agonist, demonstrating significant vasodilatory and anti-proliferative effects in in vitro and ex vivo preclinical models. Its potency is substantially greater than its parent compound, beraprost. While the preclinical data highlighted its therapeutic potential for conditions such as pulmonary arterial hypertension, the lack of publicly available in vivo efficacy, pharmacokinetic, and safety pharmacology data, coupled with its discontinuation after Phase 3 clinical trials, leaves a significant gap in a complete understanding of its preclinical profile. The information presented in this guide, however, provides a solid foundation for researchers interested in the pharmacology of prostacyclin analogues and the development of novel therapies targeting the IP receptor.

References

- 1. Pharmacology of the single isomer, this compound (beraprost-314d) on pulmonary vascular tone, IP receptors and human smooth muscle proliferation in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fiercebiotech.com [fiercebiotech.com]

- 3. biopharmadive.com [biopharmadive.com]

- 4. Prostacyclin receptor - Wikipedia [en.wikipedia.org]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

Esuberaprost Off-Target Effects: A Technical Investigation

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Esuberaprost, the pharmacologically active single isomer (beraprost-314d) of beraprost (B1666799), is a potent prostacyclin (IP) receptor agonist.[1][2] While its therapeutic effects are primarily mediated through the IP receptor, a comprehensive understanding of its off-target interactions is crucial for a complete safety and efficacy profile. This technical guide provides an in-depth investigation into the off-target effects of this compound, focusing on its interactions with other prostanoid receptors. We present a summary of quantitative binding and functional data, detailed experimental protocols for key assays, and visual diagrams of relevant signaling pathways and workflows to support further research and development.

Introduction

This compound is a synthetic prostacyclin analogue that acts as a potent vasodilator and inhibitor of platelet aggregation.[3] Its primary mechanism of action is the activation of the Gs-coupled IP receptor, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1][4] However, like many G protein-coupled receptor (GPCR) ligands, the potential for off-target binding exists, which can lead to unforeseen side effects or even contribute to its therapeutic profile. This guide focuses on the known off-target interaction of this compound with the prostanoid EP3 receptor and provides the framework for a broader investigation of its selectivity.

Quantitative Analysis of On-Target and Off-Target Activities

A thorough evaluation of a drug's selectivity requires quantitative data from various assays. The following tables summarize the available data for this compound and its parent compound, beraprost, to facilitate a comparative analysis of their on-target and off-target activities.

Table 1: Functional Potency of this compound and Beraprost

| Compound | Assay | Cell Line | On-Target/Off-Target | EC50 (nM) |

| This compound | cAMP Generation | HEK-293-IP | On-Target (IP Receptor) | 0.4[2][4] |

| Beraprost | cAMP Generation | HEK-293-IP | On-Target (IP Receptor) | 10.4[4] |

| This compound | Inhibition of Cell Proliferation | Human PASMCs | On-Target (IP Receptor) | 3[2] |

| Beraprost | Inhibition of Cell Proliferation | Human PASMCs | On-Target (IP Receptor) | 120[2] |

Table 2: Prostanoid Receptor Binding Affinity of Beraprost

| Receptor Subtype | Ligand | Test System | Ki (nM) |

| Human IP Receptor | This compound (active isomer of Beraprost) | Human Platelets | ~10[5] |

| Human EP3 Receptor | Beraprost | Recombinant cells | 680[5] |

Note: Specific Ki values for this compound across a full panel of prostanoid receptors are not currently available in the public domain. The data for beraprost suggests lower affinity for the EP3 receptor compared to the IP receptor activity of its active isomer, this compound.

Key Signaling Pathways

Understanding the signaling pathways activated by this compound at both its on-target and off-target receptors is fundamental to interpreting its pharmacological effects.

On-Target IP Receptor Signaling

Activation of the IP receptor by this compound primarily involves the Gαs pathway, leading to the stimulation of adenylyl cyclase, production of cAMP, and subsequent activation of Protein Kinase A (PKA). This cascade mediates the desired therapeutic effects of vasodilation and inhibition of smooth muscle cell proliferation.

Off-Target EP3 Receptor Signaling

At higher concentrations, this compound can activate the EP3 receptor, which typically couples to Gαi.[2][6] This inhibits adenylyl cyclase, leading to a decrease in cAMP levels and potentially causing vasoconstriction, an effect contrary to its primary therapeutic action.[2]

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. Pharmacology of the single isomer, this compound (beraprost-314d) on pulmonary vascular tone, IP receptors and human smooth muscle proliferation in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Roles Played by FP/EP3 Receptors During Pressure-lowering in Mouse Eyes Mediated by a Dual FP/EP3 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

Esuberaprost: A Deep Dive into Preclinical Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of esuberaprost, the active enantiomer of beraprost (B1666799), in animal models. The information presented is curated from available preclinical data to support research and development efforts in this field.

Pharmacokinetic Profile

This compound, a prostacyclin analogue, has been evaluated in various animal models to understand its absorption, distribution, metabolism, and excretion (ADME) properties. The majority of the available data pertains to the racemic mixture, beraprost sodium.

Pharmacokinetic Parameters in Rats

Studies in male rats following oral administration of beraprost sodium have demonstrated rapid absorption. The peak plasma concentrations (Cmax) and the area under the plasma concentration-time curve (AUC) show a dose-dependent increase.

Table 1: Pharmacokinetic Parameters of Beraprost in Male Rats Following a Single Oral Administration [1][2]

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | AUC (ng·hr/mL) |

| 0.04 | 18.4 ± 11.4 | 10-30 | Not Reported |

| 0.2 | 42.7 ± 15.9 | 10-30 | 98.2 ± 23.7 |

| 1.0 | 220.5 ± 68.5 | 10-30 | Not Reported |

Data are presented as mean ± standard deviation.

Pharmacokinetics in Other Animal Species

Metabolism

The biotransformation of beraprost has been investigated in rats and dogs, revealing species-specific metabolic pathways.

Metabolism in Rats

In rats, beraprost undergoes several metabolic transformations. The primary metabolic pathways include:

-

β-oxidation of the α-side chain.

-

Oxidation of the hydroxyl group at the C15-position.

-

Hydrogenation of the double bond.

-

Oxygenation at the ω-side chain.[3]

The major metabolite identified in the plasma of rats is 2,3-dinor-beraprost , a product of β-oxidation.[1][2] Other metabolites found in plasma include 13,14-dihydro-15-oxo-beraprost and 13,14-dihydro-2,3-dinor-15-oxo-beraprost.[1][2]

Metabolism in Dogs

Following oral administration of radiolabeled beraprost sodium to dogs, the compound is extensively metabolized. The key metabolic reactions observed in dogs are:

-

β-oxidation of the α-side chain.

-

Reduction of the C-13 double bond.

-

Oxidation of the C-15 hydroxy group.

-

ω-oxidation of the ω-side chain.

-

Taurine conjugation .

The major metabolites identified in the urine and feces of dogs are 2,3-dinor-beraprost and 13,14-dihydro-2,3-dinor-15-oxo-beraprost .

Excretion

The routes of excretion for beraprost and its metabolites have been characterized in dogs. After oral administration of tritium-labeled beraprost sodium, the majority of the radioactivity is recovered in the feces.

Table 2: Excretion of Radioactivity in Dogs within 72 hours after Oral Administration of ³H-Beraprost Sodium

| Sex | % of Administered Dose in Urine | % of Administered Dose in Feces |

| Male | 14.7 | 73.8 |

| Female | 17.6 | 69.6 |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key experiments based on the available literature.

In-Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical experimental workflow for determining the pharmacokinetic profile of a test compound after oral administration to rats.

Methodology Details:

-

Animals: Male Sprague-Dawley rats are commonly used. Animals are acclimatized to the laboratory conditions before the experiment and are typically fasted overnight with free access to water.

-

Dose Administration: The test compound is dissolved or suspended in a suitable vehicle and administered orally via gavage. The volume administered is based on the animal's body weight.

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 10, 20, 30, 60, 120, 240, and 480 minutes) post-dosing. The saphenous or tail vein are common sites for serial blood collection.

-

Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Plasma samples are then stored frozen until analysis.

-

Bioanalysis: Plasma concentrations of the parent drug and its metabolites are determined using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis.

Metabolic Pathways

The following diagram illustrates the primary metabolic pathways of beraprost as identified in animal studies.

This guide provides a summary of the currently available preclinical data on the pharmacokinetics and metabolism of this compound and its racemate, beraprost. Further studies are required to fully elucidate the pharmacokinetic profile of the active enantiomer, this compound, across a range of animal species.

References

- 1. Pharmacokinetics and Biotransformation of Beraprost Sodium IV : Metabolism of Beraprost Sodium in Rat | Semantic Scholar [semanticscholar.org]

- 2. Pharmacokinetics and Biotransformation of Beraprost Sodium I : Plasma Level Profile of Beraprost Sodium in Rat. [jstage.jst.go.jp]

- 3. Pharmacokinetics and Biotransformation of Beraprost Sodium IV : Metabolism of Beraprost Sodium in Rat [jstage.jst.go.jp]

Esuberaprost and the Cyclic AMP Signaling Cascade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esuberaprost, a stereoisomer of the prostacyclin analogue beraprost, is a highly potent agonist of the prostacyclin receptor (IP receptor).[1] Its mechanism of action is primarily mediated through the activation of the cyclic AMP (cAMP) signaling cascade, a ubiquitous second messenger system involved in a myriad of physiological processes. This technical guide provides an in-depth exploration of the interaction between this compound and the cAMP signaling pathway, including its pharmacological effects, relevant quantitative data, and detailed experimental protocols for studying its activity. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction to this compound

This compound is the beraprost-314d isomer, one of four stereoisomers present in the racemic mixture of beraprost.[1] Beraprost is a prostacyclin analogue that has been approved for the treatment of pulmonary arterial hypertension (PAH) in several Asian countries.[1] this compound itself has been investigated for its therapeutic potential, particularly in the context of cardiovascular diseases like PAH.[2][3] Its pharmacological effects are attributed to its potent and selective agonism at the IP receptor, a G-protein coupled receptor (GPCR).[1][4]

Prostacyclin (PGI2) is a naturally occurring prostanoid that plays a crucial role in maintaining vascular homeostasis.[5] It is a potent vasodilator and inhibitor of platelet aggregation.[2][5] In conditions like PAH, there is a deficiency in prostacyclin production, leading to vasoconstriction, vascular remodeling, and thrombosis.[2] this compound mimics the actions of endogenous prostacyclin by binding to and activating the IP receptor, thereby initiating a signaling cascade that counteracts the pathological changes associated with PAH.[2]

The Cyclic AMP Signaling Cascade in this compound Action

The binding of this compound to the IP receptor initiates a canonical G-protein coupled receptor signaling pathway that leads to the production of cyclic AMP.[5][6] This cascade can be broken down into the following key steps:

-

Receptor Binding: this compound binds to the extracellular domain of the IP receptor, which is expressed on the surface of various cell types, including vascular smooth muscle cells and platelets.[2][5]

-

G-Protein Activation: This binding event induces a conformational change in the IP receptor, leading to the activation of the associated heterotrimeric G-protein, specifically the stimulatory G-protein (Gs).[5]

-

Adenylate Cyclase Activation: The activated alpha subunit of the Gs protein (Gαs) dissociates from the beta-gamma subunit complex and binds to and activates the enzyme adenylyl cyclase.[5]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic AMP.[5]

-

Downstream Effector Activation: The accumulation of intracellular cAMP leads to the activation of downstream effector molecules, most notably Protein Kinase A (PKA).[7]

-

Physiological Response: PKA, in its active state, phosphorylates a variety of intracellular proteins, leading to the ultimate physiological responses, such as vasodilation and inhibition of smooth muscle cell proliferation.[7]

Signaling Pathway Diagram

Caption: this compound-induced cyclic AMP signaling pathway.

Quantitative Data

The potency and efficacy of this compound in activating the cAMP pathway and eliciting downstream effects have been quantified in several studies. The following tables summarize key quantitative data.

Table 1: In Vitro Potency of this compound for cAMP Elevation

| Cell Line | EC50 (nM) | Fold Potency vs. Beraprost | Reference |

| HEK-293-IP | 0.4 | 26-fold more potent | [1] |

EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Table 2: In Vitro Potency of this compound for Inhibition of Cell Proliferation

| Cell Type | EC50 (nM) | Fold Potency vs. Beraprost | Reference |

| Human Pulmonary Arterial Smooth Muscle Cells (PASMCs) | 3 | 40-fold more potent | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with the cAMP signaling cascade.

Cyclic AMP (cAMP) Measurement Assay

This protocol describes a common method for quantifying intracellular cAMP levels in response to this compound treatment, such as a competitive immunoassay or a bioluminescent assay.[7][8]

Caption: General experimental workflow for a cAMP measurement assay.

-

Cells expressing the IP receptor (e.g., HEK-293-IP cells or primary human PASMCs)[1]

-

Cell culture medium and supplements

-

Multi-well assay plates (e.g., 384-well)[7]

-

This compound stock solution

-

Stimulation buffer[9]

-

cAMP assay kit (e.g., cAMP-Glo™ Assay from Promega or an HTRF-based kit)[7][8]

-

Plate reader capable of detecting luminescence or fluorescence

-

Cell Seeding: a. Culture the cells to approximately 80-90% confluency.[7] b. Harvest the cells and resuspend them in fresh culture medium at a predetermined optimal density.[7][10] c. Dispense the cell suspension into the wells of a 384-well plate.[7] d. Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours to allow for cell attachment.[7]

-

Compound Preparation: a. Prepare a serial dilution of this compound in stimulation buffer at concentrations that will span the expected dose-response range. A 10x final concentration is often prepared.[9]

-

Cell Stimulation: a. Carefully remove the culture medium from the wells. b. Add the prepared this compound dilutions to the appropriate wells. Include a vehicle control (buffer only).[9] c. Incubate the plate at 37°C for a predetermined optimal time (e.g., 30 minutes) to allow for cAMP production.[9]

-

Cell Lysis and Detection: a. Following the stimulation period, add the lysis buffer provided in the cAMP assay kit to each well to stop the reaction and release intracellular cAMP.[7] b. Add the detection reagents as per the manufacturer's instructions. These reagents typically contain a labeled cAMP tracer and a specific anti-cAMP antibody (for immunoassays) or components for a bioluminescent reaction.[7][8]

-

Incubation: a. Seal the plate and incubate at room temperature for the time specified in the kit protocol to allow for the competitive binding or enzymatic reaction to reach equilibrium.[9]

-

Signal Reading: a. Read the plate using a plate reader with the appropriate settings for the chosen assay technology (e.g., luminescence for cAMP-Glo™ or time-resolved fluorescence for HTRF).[7]

-

Data Analysis: a. In parallel, generate a standard curve using known concentrations of cAMP.[7] b. Use the standard curve to convert the raw signal from the experimental wells into cAMP concentrations. c. Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Cell Proliferation Assay

This protocol outlines a method to assess the anti-proliferative effects of this compound on vascular smooth muscle cells.

-

Human Pulmonary Arterial Smooth Muscle Cells (PASMCs)[1]

-

Cell culture medium and supplements

-

Multi-well culture plates (e.g., 96-well)

-

This compound stock solution

-

Cell proliferation assay reagent (e.g., MTT, WST-1, or a CyQUANT-based assay)

-

Plate reader capable of measuring absorbance or fluorescence

-

Cell Seeding: a. Seed PASMCs into a 96-well plate at a low density and allow them to attach and enter a growth phase.

-

Compound Treatment: a. After cell attachment, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

-

Incubation: a. Incubate the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

-

Quantification of Cell Proliferation: a. At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions. b. Incubate for the recommended time to allow for the colorimetric or fluorometric reaction to develop. The intensity of the signal is proportional to the number of viable cells.

-

Signal Reading: a. Read the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Data Analysis: a. Subtract the background reading from all wells. b. Normalize the data to the vehicle-treated control wells (representing 100% proliferation). c. Plot the percentage of proliferation against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.

Conclusion and Future Directions

This compound is a potent IP receptor agonist that effectively stimulates the cAMP signaling cascade, leading to significant downstream physiological effects, including vasodilation and inhibition of vascular smooth muscle cell proliferation.[1] The quantitative data clearly demonstrate its superior potency compared to its parent compound, beraprost.[1] The experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other IP receptor agonists.

Despite promising preclinical data, the clinical development of this compound for PAH has faced challenges, with a Phase 3 trial failing to meet its primary endpoint.[2][11] Future research may focus on exploring the therapeutic potential of this compound in other indications where the cAMP pathway plays a critical role, such as systemic sclerosis-associated interstitial lung disease (SSc-ILD), or in combination with other therapeutic agents.[12][13][14][15] Further investigation into the nuances of its signaling, including potential biased agonism or interactions with other signaling pathways, could also unveil new therapeutic opportunities.

References

- 1. Pharmacology of the single isomer, this compound (beraprost-314d) on pulmonary vascular tone, IP receptors and human smooth muscle proliferation in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]

- 3. io.nihr.ac.uk [io.nihr.ac.uk]

- 4. Prostacyclin receptor - Wikipedia [en.wikipedia.org]

- 5. Physiology, Prostaglandin I2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. What are PGI2 receptor antagonists and how do they work? [synapse.patsnap.com]

- 7. benchchem.com [benchchem.com]

- 8. cAMP-Glo™ Assay Protocol [promega.com]

- 9. bio-protocol.org [bio-protocol.org]

- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. biopharmadive.com [biopharmadive.com]

- 12. Ongoing clinical trials and treatment options for patients with systemic sclerosis–associated interstitial lung disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Treatment of systemic sclerosis–associated interstitial lung disease: Lessons from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rally | Platform Clinical Trial for Systemic Sclerosis Associated with Interstitial Lung Disease (ILD) [rally.massgeneralbrigham.org]

- 15. sclerodermanews.com [sclerodermanews.com]

Esuberaprost: A Technical Guide to its Regulation of Smooth Muscle Cell Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esuberaprost, the 314d isomer of beraprost (B1666799), is a potent prostacyclin (PGI2) analog that has demonstrated significant effects on smooth muscle cell (SMC) function. As a selective agonist for the prostacyclin receptor (IP receptor), this compound plays a crucial role in mediating vasodilation and inhibiting SMC proliferation, key factors in vascular diseases such as pulmonary arterial hypertension (PAH).[1][2] This technical guide provides an in-depth overview of the molecular mechanisms, quantitative data, and experimental methodologies related to the action of this compound on smooth muscle cells.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on smooth muscle cell function, comparing its potency with its parent compound, beraprost.

| Compound | Cell Type | Assay | EC50 (nM) | Fold Potency vs. Beraprost | Reference |

| This compound | HEK-293-IP | cAMP Elevation | 0.4 | 26x more potent | [3][4] |

| Beraprost | HEK-293-IP | cAMP Elevation | 10.4 | - | [4][5] |

| This compound | Human PASMCs | cAMP Elevation | 183 | 4.6x more potent | [4] |

| Beraprost | Human PASMCs | cAMP Elevation | 845 | - | [4] |

Table 1: Potency in cAMP Elevation. this compound demonstrates significantly higher potency in elevating intracellular cyclic AMP (cAMP) levels compared to beraprost, particularly in cells engineered to express the human IP receptor (HEK-293-IP). In human pulmonary artery smooth muscle cells (PASMCs) from PAH patients, while still more potent, the difference is less pronounced.[4]

| Compound | Cell Type | Assay | EC50 (nM) | Fold Potency vs. Beraprost | Reference |

| This compound | Human PASMCs | Inhibition of Proliferation | 3 | 40x more potent | [3][4] |

| Beraprost | Human PASMCs | Inhibition of Proliferation | 120 | - | [3][4] |

Table 2: Potency in Inhibiting Smooth Muscle Cell Proliferation. this compound is markedly more potent than beraprost in inhibiting the proliferation of human PASMCs derived from patients with PAH.[3][4] This potent anti-proliferative effect highlights its therapeutic potential.

Signaling Pathways

This compound primarily exerts its effects through the activation of the IP receptor, a Gs protein-coupled receptor. This initiates a signaling cascade that centrally involves the production of cyclic AMP (cAMP) and the activation of its downstream effectors. However, evidence also points to the involvement of nitric oxide (NO) and peroxisome proliferator-activated receptor-gamma (PPARγ) signaling pathways, particularly in its anti-proliferative actions.

IP Receptor-cAMP-PKA/Epac Signaling

Activation of the IP receptor by this compound leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[6] Elevated intracellular cAMP levels then activate two main downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[1][7]

-

PKA Pathway: Activated PKA can phosphorylate various intracellular targets, leading to the inhibition of smooth muscle cell proliferation and promoting relaxation.[2][8] PKA has been shown to increase the levels of the cyclin-dependent kinase inhibitor p27kip1, which contributes to cell cycle arrest.[7][8]

-

Epac Pathway: this compound has been shown to activate Epac, which in turn activates the small G-protein Rap1.[9] This leads to the inhibition of RhoA, a key regulator of the actin cytoskeleton, thereby inhibiting cell migration.[9] Both PKA and Epac appear to act synergistically to inhibit smooth muscle cell proliferation.[10][11]

Figure 1: this compound signaling via the IP receptor-cAMP pathway.

Involvement of Nitric Oxide (NO) and PPARγ

The anti-proliferative effects of this compound in human PASMCs appear to be more dependent on nitric oxide (NO) than on the IP receptor.[3][4] this compound's effects on vascular tone are also inhibited by L-NAME, a nitric oxide synthase (NOS) inhibitor, suggesting a role for NO in mediating its vasodilatory effects.[3] Additionally, prostacyclin analogs can signal through peroxisome proliferator-activated receptors (PPARs), particularly PPARγ.[12][13] In PASMCs from patients with IPAH, the anti-proliferative responses to prostacyclin analogs were found to be insensitive to IP receptor antagonists but were inhibited by a PPARγ antagonist.[12][13] This suggests that in certain pathological conditions, the PPARγ pathway may become a more dominant mechanism for the anti-proliferative effects of these compounds.[14]

Figure 2: Alternative signaling pathways of this compound involving NO and PPARγ.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound's effects on smooth muscle cells are provided below.

Vascular Tone Assessment using Wire Myography

This protocol is used to assess the vasorelaxant effects of this compound on isolated pulmonary arteries.

-

Tissue Preparation: Isolate distal pulmonary arteries from rats or humans and cut them into 2 mm rings.[3][15]

-

Mounting: Mount the arterial rings in a wire myograph chamber filled with Krebs-Henseleit buffer, continuously gassed with 95% O2 and 5% CO2 at 37°C.[15][16]

-

Equilibration and Pre-contraction: Allow the tissues to equilibrate under a resting tension (e.g., 7.5 mN for healthy rat pulmonary arteries).[15][17] Pre-contract the arteries with a thromboxane (B8750289) A2 mimetic, such as U46619 (100 nM).[3]

-

Drug Application: Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath.

-

Data Acquisition: Record the changes in isometric tension. Relaxation is expressed as a percentage of the pre-contraction induced by U46619.

Figure 3: Experimental workflow for wire myography.

Smooth Muscle Cell Proliferation Assay (EdU Incorporation)

This assay measures DNA synthesis as an indicator of cell proliferation.

-

Cell Culture: Plate human pulmonary artery smooth muscle cells (PASMCs) in a 96-well plate and culture overnight.[18][19]

-

Serum Starvation: Synchronize the cells in the G0/G1 phase by incubating in serum-free medium for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound in the presence of a mitogen (e.g., 10% FBS or PDGF) for a specified period (e.g., 30 hours).[20]

-

EdU Labeling: Add 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) to the culture medium and incubate for an additional 2-4 hours to allow for its incorporation into newly synthesized DNA.[18]

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.[18][19]

-

EdU Detection: Detect the incorporated EdU using a click chemistry reaction with a fluorescently labeled azide.[18]

-

Analysis: Counterstain the nuclei with DAPI and quantify the percentage of EdU-positive cells using fluorescence microscopy or flow cytometry.[18][21]

Figure 4: Experimental workflow for the EdU cell proliferation assay.

Intracellular cAMP Measurement (Competitive ELISA)

This protocol quantifies the intracellular levels of cAMP in response to this compound.

-

Cell Culture and Treatment: Culture HEK-293-IP cells or PASMCs in a suitable plate format. Treat the cells with different concentrations of this compound for a specified time (e.g., 15 minutes).[4]

-

Cell Lysis: Lyse the cells to release the intracellular contents, including cAMP.

-

ELISA Procedure: Perform a competitive enzyme-linked immunosorbent assay (ELISA) using a commercial kit. This involves the competition between cAMP in the cell lysate and a fixed amount of labeled cAMP for binding to a specific anti-cAMP antibody.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader. The signal is inversely proportional to the amount of cAMP in the sample.

-

Data Analysis: Generate a standard curve using known concentrations of cAMP to determine the concentration of cAMP in the cell lysates. Normalize the cAMP concentration to the total protein content of each sample.[4]

Figure 5: Experimental workflow for intracellular cAMP measurement by ELISA.

Western Blotting for Signaling Proteins

This technique is used to detect changes in the expression or phosphorylation status of proteins involved in the signaling pathways activated by this compound, such as ERK/MAPK.[22][23]

-

Cell Lysis: Lyse treated smooth muscle cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[18]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[18]

-

SDS-PAGE: Separate the proteins by size by running the lysates on an SDS-polyacrylamide gel.[23]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[23]

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-ERK1/2).[22]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The membrane can be stripped and re-probed with an antibody for the total protein (e.g., total ERK1/2) to normalize for loading.[22]

Conclusion